Bz-Camp vs. Native cAMP: Superior PKA Activation and Epac Discrimination
Bz-Camp demonstrates a clear selectivity for activating Protein Kinase A (PKA) over Exchange Protein activated by cAMP (Epac1). Binding affinity studies show Bz-Camp binds to PKA regulatory subunits (AI and AII) with pKi values of 4.0 and 3.8, respectively, which corresponds to Ki values of approximately 100 μM and 158 μM. In contrast, its affinity for Epac1 is markedly lower, with a pKi of 1.3 (Ki ≈ 50 mM), a difference of over 300-fold [1]. This is in stark contrast to native cAMP, which activates both PKA and Epac with comparable potency, and to non-selective analogs like 8-Br-cAMP, which are full agonists at both effectors [2].
| Evidence Dimension | Binding Affinity to PKA and Epac (pKi) |
|---|---|
| Target Compound Data | PKA AI pKi = 4.0; PKA AII pKi = 3.8; Epac1 pKi = 1.3 |
| Comparator Or Baseline | Native cAMP: PKA AI pKi ~4.0; Epac1 pKi ~4.0 (estimated based on similar activation potency for both effectors). 8-Br-cAMP: Full agonist of both PKA and Epac [2]. |
| Quantified Difference | Bz-Camp shows >300-fold lower affinity for Epac1 compared to PKA AI (pKi difference of 2.7 log units). |
| Conditions | In vitro binding assays using purified regulatory subunits of PKA and Epac1 [1]. |
Why This Matters
This selective activation profile allows researchers to isolate PKA-dependent signaling pathways, reducing confounding effects from Epac cross-activation.
- [1] N6-benzoyl-Cyclic AMP (sodium salt) CAT N°: 18819. Bertin Bioreagent. Data derived from Cayman Chemical product documentation. View Source
- [2] Christensen AE, et al. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension. J Biol Chem. 2003 Sep 12;278(37):35394-402. View Source
